molecular formula C11H16ClNO2 B3195515 2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride CAS No. 91247-12-0

2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride

Cat. No.: B3195515
CAS No.: 91247-12-0
M. Wt: 229.7 g/mol
InChI Key: QCXKCHHCVMTVME-UHFFFAOYSA-N
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Description

Introduction to Tetralin-Based Pharmacophores

Historical Evolution of 1,2,3,4-Tetrahydro-Naphthalene Derivatives in Medicinal Chemistry

The tetralin scaffold (1,2,3,4-tetrahydronaphthalene) emerged as a pharmacophoric template following its initial industrial use as a hydrogen-donor solvent in coal liquefaction processes. Early recognition of its balanced aromatic/aliphatic character prompted exploration in drug design, particularly for central nervous system (CNS) targets. The Darzens tetralin synthesis (1926), which enables intramolecular cyclization of 1-aryl-pent-4-enes, provided foundational methodology for derivative synthesis.

By the late 20th century, tetralin derivatives demonstrated therapeutic potential across multiple receptor systems:

  • Serotonergic modulation : 2-(Alkylamino)tetralins showed nanomolar affinity for 5-HT1A receptors, with substitution patterns dictating agonist/antagonist profiles.
  • Growth hormone regulation : Tetralin carboxamides emerged as potent growth hormone secretagogue receptor (GHS-R) antagonists through rational scaffold optimization.
  • Enzyme inhibition : Strategic functionalization enabled targeting of prolyl oligopeptidase (POP) and related hydrolases via pharmacophore-driven design.

Table 1 summarizes key milestones in tetralin-based drug discovery:

Era Development Significance
1920s Darzens tetralin synthesis described Enabled systematic production of tetralin derivatives
1980s-1990s 2-(Alkylamino)tetralins characterized as 5-HT1A ligands Established tetralin as privileged scaffold for CNS targets
2000s Tetralin carboxamides developed as GHS-R antagonists Demonstrated adaptability for endocrine system modulation
2010s Structure-based pharmacophore models applied to POP inhibitors Validated computational approaches for tetralin derivative optimization

Strategic Significance of 2-Amino-7-Methoxy Substitution Patterns

The 2-amino-7-methoxy substitution pattern on the tetralin scaffold represents a calculated optimization of molecular recognition features:

Stereoelectronic Effects
  • 7-Methoxy group : The methoxy substituent at the para position relative to the fused ring system contributes to:

    • Enhanced lipid solubility via electron-donating effects
    • Directional hydrogen bonding capacity through oxygen lone pairs
    • Steric guidance for receptor docking, as evidenced in 5-HT1A ligand studies
  • 2-Amino group : Positioned at the benzylic carbon, this group enables:

    • Salt bridge formation with aspartate/glutamate residues in target proteins
    • Tautomeric flexibility between protonated and free-base states
    • Conformational restraint through intramolecular hydrogen bonding
Pharmacophoric Complementarity

Structure-activity relationship (SAR) studies of analogous compounds reveal critical interactions:

  • Aromatic stacking : The tetralin core mediates π-π interactions with Trp595 in POP
  • Hydrogen bond acceptance : Methoxy oxygen coordinates with Arg643 side chains
  • Cation-π interactions : Protonated amino group engages aromatic residues in 5-HT1A binding pockets

Table 2 compares bioactivity metrics for select tetralin derivatives:

Compound Class Target Key Substitutions Affinity (Ki) Source
2-(Dipropylamino)tetralin 5-HT1A N,N-Dipropylamino 2.1 nM
Tetralin carboxamide GHS-R Carboxamide at C1 0.8 nM
7-Methoxy-2-aminotetralin POP 7-OCH3, 2-NH2 4.6 µM

The hydrochloride salt formulation of 2-amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol enhances aqueous solubility while preserving the stereochemical integrity of the chiral centers. X-ray crystallographic studies of analogous compounds demonstrate preferential equatorial orientation of the amino group in protonated states, optimizing interactions with anionic binding pockets.

Properties

IUPAC Name

2-amino-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-14-8-4-2-7-3-5-10(12)11(13)9(7)6-8;/h2,4,6,10-11,13H,3,5,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXKCHHCVMTVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(C2O)N)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50919875
Record name 2-Amino-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91247-12-0
Record name 2-Amino-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride (CAS Number: 91247-12-0) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H16ClNO2
  • Molecular Weight : 229.70 g/mol
  • IUPAC Name : 2-amino-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride
  • PubChem CID : 52911309

Biological Activity Overview

The biological activity of 2-amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride has been investigated in various studies. Key areas of focus include:

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells and modulate pathways associated with Alzheimer's disease (AD). For instance:

  • The compound was reported to inhibit amyloid-beta (Aβ) peptide production by upregulating soluble APPα (sAPPα), which plays a crucial role in preventing Aβ formation .

2. Antioxidant Activity

The compound demonstrates significant antioxidant capabilities. It protects neuronal cells from oxidative damage by altering the expression of proteins involved in mitochondrial function and oxidative stress response. Studies have shown:

  • A reduction in reactive oxygen species (ROS) levels in treated cells .

3. Cholinergic Activity

There are indications that this compound may influence cholinergic systems, potentially enhancing cognitive functions through interactions with acetylcholine pathways. It has been implicated in cholinesterase inhibition, which is critical for neurotransmission .

The mechanisms underlying the biological activities of 2-amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride include:

  • Inhibition of Aβ Production : By modulating the amyloidogenic processing pathway.
  • Oxidative Stress Reduction : Through the upregulation of antioxidant response elements.

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

StudyFindings
Demonstrated neuroprotective effects in N2a/APP cells by reducing Aβ42 levels and enhancing sAPPα production.
Showed antioxidant properties that shielded neurons from oxidative stress-induced apoptosis.
Indicated potential cholinesterase inhibition leading to enhanced cognitive function.

Scientific Research Applications

Antidepressant Activity

Research indicates that 2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride exhibits potential antidepressant properties. In preclinical studies, it has shown efficacy in animal models of depression by modulating neurotransmitter levels, particularly serotonin and norepinephrine .

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that the compound significantly reduced depressive-like behaviors in mice subjected to chronic stress models. The results indicated a marked increase in serotonin levels in the hippocampus, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs) .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells.

Case Study:

In vitro studies published in Neuroscience Letters showed that treatment with 2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride resulted in reduced apoptosis of neuronal cells exposed to oxidative stress. The compound's antioxidant properties were attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms .

Anticancer Properties

Emerging research suggests that this compound may have anticancer potential. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Data Table: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)20Inhibition of cell cycle progression
A549 (Lung)18Modulation of signaling pathways

Synthesis and Research Use

Due to its unique chemical structure, 2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride serves as a valuable intermediate in organic synthesis and drug development.

Synthesis Pathway:

The synthesis typically involves the reduction of corresponding naphthalene derivatives followed by amination reactions. This method allows for the introduction of various functional groups that can modify the compound's biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(a) 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol Hydrochloride (CAS 103028-83-7)
  • Molecular Formula: C₁₀H₁₄ClNO (identical to the target compound).
  • Key Differences: The amino group is at position 1, and the hydroxyl group is at position 2, reversing the substitution pattern of the target compound.
(b) 2-Amino-6-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol Hydrochloride (CAS 88628-32-4)
  • Molecular Formula: C₁₀H₁₄ClNO (identical).
  • Key Differences: Methoxy group at position 6 instead of 5.

Functional Group Variations

(a) 1-Aminomethyl-1,2,3,4-tetrahydro-naphthalen-1-ol Hydrochloride
  • Molecular Formula: C₁₁H₁₆ClNO (MW 213.71).
  • Key Differences: Substitution of the amino group with an aminomethyl (-CH₂NH₂) group at position 1. Increased molecular weight and altered lipophilicity may enhance blood-brain barrier penetration compared to the target compound .
(b) (2R)-7-Methoxy-N-propyl-1,2,3,4-tetrahydro-2-naphthalenamine Hydrochloride (CAS 93503-08-3)
  • Molecular Formula: C₁₄H₂₂ClNO (MW 255.79).
  • Key Differences: Propylamine substituent at position 2 and stereospecific R-configuration. The bulky propyl group and defined stereochemistry may enhance selectivity for adrenergic or dopaminergic receptors, as seen in related aminotetralines .

Stereochemical Analogs

(a) (1S,2R)-cis-2-Amino-1,2,3,4-tetrahydro-1-naphthol Hydrochloride (CAS 2250242-77-2)
  • Molecular Formula: C₁₀H₁₄ClNO (identical).
  • Key Differences :
    • Defined cis stereochemistry at positions 1 and 2.
    • The rigid spatial arrangement could improve binding to chiral targets, such as G-protein-coupled receptors, compared to the racemic or undefined target compound .

Comparative Data Table

Compound Name (CAS) Molecular Formula Substituents (Positions) Molecular Weight Key Distinguishing Feature
Target Compound (103030-73-5) C₁₀H₁₄ClNO -NH₂ (2), -OH (1), -OCH₃ (7) 199.68 Reference standard for comparison
1-Amino-1,2,3,4-tetrahydro-2-ol (103028-83-7) C₁₀H₁₄ClNO -NH₂ (1), -OH (2) 199.68 Positional isomerism
2-Amino-6-methoxy analog (88628-32-4) C₁₀H₁₄ClNO -NH₂ (2), -OH (1), -OCH₃ (6) 199.68 Methoxy positional shift
1-Aminomethyl analog C₁₁H₁₆ClNO -CH₂NH₂ (1), -OH (1) 213.71 Aminomethyl substitution
(2R)-N-Propyl analog (93503-08-3) C₁₄H₂₂ClNO -NHCH₂CH₂CH₃ (2), -OCH₃ (7) 255.79 Propylamine and stereochemistry

Research Implications

  • Biological Activity : The target compound’s 7-methoxy group may confer serotonin receptor affinity, as seen in related tetralin derivatives . Positional isomers, however, show reduced activity in preliminary assays due to steric mismatches .
  • Synthetic Utility: Compounds like the 1-aminomethyl analog are prized as intermediates for synthesizing β-blockers or antipsychotics, leveraging their hydrogen-bonding motifs .

Q & A

Basic Research Questions

Q. How can the synthesis of 2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride be optimized for higher yield and purity?

  • Methodology : The synthesis involves catalytic hydrogenation of naphthol derivatives followed by sequential amination and hydroxylation. Key parameters include:

  • Temperature : 50–80°C for hydrogenation steps.
  • Catalysts : Pd/C for hydrogenation; ammonia or alkylamines for amination .
  • Purification : Recrystallization in ethanol/water (3:1 v/v) improves purity.
  • Analytical Validation : Use HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water) to confirm purity (>95%) and 1H/13C NMR to verify structural integrity (e.g., methoxy protons at δ 3.8–4.0 ppm) .

Q. What analytical techniques are critical for characterizing this compound’s structure and stability?

  • Structural Elucidation :

  • NMR Spectroscopy : 1H NMR identifies aromatic protons (δ 6.5–7.2 ppm) and the hydroxyl group (broad peak at δ 5.5 ppm). 13C NMR confirms quaternary carbons (e.g., C-7 methoxy at δ 55–60 ppm) .
  • Mass Spectrometry : ESI-MS ([M+H]+ ion) validates molecular weight (theoretical: ~255.7 g/mol).
    • Stability Assessment :
  • HPLC-UV : Monitor degradation under accelerated conditions (40°C, 75% RH).
  • TGA/DSC : Determine thermal stability (melting point >200°C for hydrochloride salts) .

Q. How can solubility challenges in aqueous buffers be addressed for pharmacological assays?

  • Strategies :

  • Use phosphate buffer (pH 2.5–3.0) to leverage the hydrochloride salt’s solubility.
  • Co-solvents like PEG-400 (≤10% v/v) or cyclodextrin inclusion complexes enhance solubility without disrupting biological assays .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in substitution and oxidation reactions?

  • Reactivity Patterns :

  • Amino Group : Susceptible to acetylation (acetic anhydride, pyridine) or alkylation (alkyl halides, K2CO3).
  • Methoxy Group : Demethylation (HBr/acetic acid) yields catechol derivatives .
    • Oxidation Pathways :
  • Potassium permanganate oxidizes the tetralin ring to quinones, confirmed by UV-Vis (λmax ~450 nm) and LC-MS .

Q. How does stereochemistry at the 1-ol position influence biological activity?

  • Chiral Resolution :

  • Use preparative HPLC with a Chiralpak AD-H column (hexane/isopropanol, 85:15) to isolate (R)- and (S)-enantiomers.
    • Biological Impact :
  • (S)-enantiomers show higher affinity for serotonin receptors (e.g., 5-HT1A, Ki = 12 nM vs. 45 nM for (R)) in radioligand binding assays .

Q. What in vitro models are suitable for evaluating neuropharmacological activity?

  • Models :

  • Primary Neuronal Cultures : Assess neuroprotection against glutamate-induced excitotoxicity (viability via MTT assay).
  • SH-SY5Y Cells : Measure dopamine receptor modulation (cAMP ELISA).
    • Mechanistic Studies :
  • Co-administer selective antagonists (e.g., WAY-100635 for 5-HT1A) to isolate receptor-specific effects .

Q. How can conflicting data on metabolic stability be resolved?

  • Methodology :

  • Liver Microsome Assays : Compare intrinsic clearance (Clint) across species (human vs. rat).
  • LC-MS/MS Metabolite ID : Identify hydroxylated or demethylated metabolites.
  • Computational Prediction : Use ADMET software (e.g., SwissADME) to cross-validate experimental results .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride
Reactant of Route 2
2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.